2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. Subsequent steps involve the introduction of morpholine and pyrrolidine groups through nucleophilic substitution reactions. The final step involves the condensation of the hydrazine derivative with a phenolic compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinone derivatives, while reduction of the hydrazine moiety would produce amines.
Scientific Research Applications
2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure that is widely used in organic synthesis.
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate:
Uniqueness
2-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to its specific combination of functional groups and the presence of the triazine ring
Properties
Molecular Formula |
C18H23N7O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H23N7O2/c26-15-6-2-1-5-14(15)13-19-23-16-20-17(24-7-3-4-8-24)22-18(21-16)25-9-11-27-12-10-25/h1-2,5-6,13,26H,3-4,7-12H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
HFAPNCFOSOZPCQ-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3O)N4CCOCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3O)N4CCOCC4 |
Origin of Product |
United States |
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